3-Chloro-6-phenylpyridazine

Descripción general

Descripción

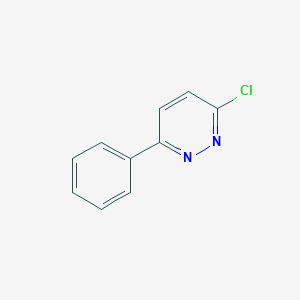

3-Chloro-6-phenylpyridazine is a heteroaromatic compound with the molecular formula C10H7ClN2 and a molecular weight of 190.63 g/mol It is characterized by a pyridazine ring substituted with a chlorine atom at the third position and a phenyl group at the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-6-phenylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . Another method includes the fluorination of this compound with potassium fluoride under solvent-free conditions, using a phase transfer agent, with or without microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-6-phenylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as fluorine, using reagents like potassium fluoride.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.

Cyclization Reactions: It can be used in the synthesis of more complex heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions:

Potassium Fluoride (KF): Used for fluorination under solvent-free conditions.

Palladium Catalysts: Employed in Suzuki coupling reactions.

Major Products Formed:

Fluorinated Derivatives: Formed through substitution reactions with fluorine.

Cyclized Products: Resulting from cyclization reactions to form more complex heterocycles.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediates in Drug Synthesis:

CPP plays a critical role as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of antimalarial and anti-inflammatory drugs, showcasing its significance in medicinal chemistry. Notably, it serves as a precursor for herbicidal and fungicidal compounds, enhancing agricultural productivity by combating pests and diseases .

Case Study: Anticancer Activity

Research has indicated that CPP derivatives exhibit anticancer properties. A study highlighted the synthesis of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-one, demonstrating significant cytotoxic effects against cancer cell lines . This underscores the potential of CPP in developing new cancer therapies.

Agrochemical Applications

Herbicides and Fungicides:

CPP is integral in the formulation of various agrochemicals. Its derivatives are used to create effective herbicides and fungicides that improve crop yields. The compound's ability to act as a precursor in synthesizing pyridazinyloxyarylureas highlights its importance in agricultural chemistry .

| Application Type | Description |

|---|---|

| Herbicides | Used as intermediates for developing effective herbicides to control unwanted vegetation. |

| Fungicides | Serves as a precursor for fungicidal compounds that protect crops from fungal infections. |

Chemical Industry Applications

Catalyst in Chemical Reactions:

CPP is recognized for its catalytic properties in various chemical reactions, including polymerization processes essential for producing plastics and synthetic materials. Its efficiency as a catalyst extends to the epoxidation of alkenes and the production of fine chemicals such as dyes and drugs .

Pigments and Dyes Production:

In the dye industry, CPP is utilized as a precursor for creating copper phthalocyanine, a widely used blue pigment. It also contributes to producing other industrial pigments like chrome green and yellow .

Electronics Applications

Components in Electronic Devices:

The compound is employed in producing electrolytes for lithium-ion batteries, which are crucial for portable electronic devices. Furthermore, CPP is involved in manufacturing organic light-emitting diodes (OLEDs), enhancing display technologies in modern electronics .

Safety and Environmental Considerations

While CPP has numerous applications, safety data indicate potential hazards such as skin irritation and eye damage upon exposure . Therefore, handling protocols must be strictly followed to mitigate risks associated with its use.

Mecanismo De Acción

The mechanism of action of 3-chloro-6-phenylpyridazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. For example, similar pyridazine derivatives have been shown to inhibit enzymes like phosphodiesterase, which can modulate various physiological processes .

Comparación Con Compuestos Similares

3-Chloro-6-methylpyridazine: Similar in structure but with a methyl group instead of a phenyl group.

6-Chloro-3-pyridinecarbonitrile: Another chlorinated heterocycle with different substituents.

Actividad Biológica

3-Chloro-6-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. Its interactions with various biological targets suggest a role in modulating specific biochemical pathways, making it a candidate for further therapeutic exploration.

Key Biological Activities

- Anti-inflammatory : The compound has shown potential in reducing inflammation, which is critical in various diseases.

- Anticancer : Studies indicate its efficacy against certain cancer cell lines, suggesting it may inhibit tumor growth.

- Antimicrobial : Investigations have also explored its effects against bacterial and fungal pathogens .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It can act as an inhibitor or modulator , influencing various biochemical pathways. For instance, the presence of the chlorine atom and phenyl substituent enhances its binding affinity to molecular targets.

Interaction with Biological Targets

The compound's mechanism can be summarized as follows:

- Binding Affinity : It interacts with enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Modulation : It may affect receptor activity, altering cellular signaling pathways.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for comparative studies with other pyridazine derivatives. Below is a table highlighting similar compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-6-methylpyridazine | C8H8ClN2 | Methyl group instead of phenyl group |

| 4-Chloro-3-phenylpyridazine | C10H8ClN2 | Chlorine at a different position |

| 5-Chloro-2-(4-fluorophenyl)pyridazine | C10H7ClFN2 | Fluorine substitution enhancing reactivity |

The distinct electronic properties of this compound due to its substitution pattern make it particularly interesting for research and application development.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Another study assessed its ability to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.

- Antimicrobial Properties : Research indicated that the compound exhibited moderate antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli .

Propiedades

IUPAC Name |

3-chloro-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBRFWDEAVIFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174302 | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20375-65-9 | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20375-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20375-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-phenylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key reactions 3-Chloro-6-phenylpyridazine can undergo?

A1: this compound serves as a versatile starting material for synthesizing various pyridazine derivatives. Research indicates it reacts with nucleophiles, enabling the preparation of diverse compounds. For example, it reacts with various nucleophilic reagents, such as hydrazine hydrate and hydroxylamine hydrochloride, to yield hydrazones and oximes, respectively []. Additionally, it reacts with dimethyl sulphate to produce 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones and with phosphorus oxychloride to form 4-aroyl-3-chloro-6-phenylpyridazines []. Furthermore, when subjected to photolysis in methanol containing hydrochloric acid, it yields methyl 3-benzoylpropanoate and other pyridazine derivatives [].

Q2: How does the photochemical behavior of this compound differ from its 3-hydroxy counterpart?

A2: While both this compound and 3-hydroxy-6-phenylpyridazine undergo photochemical reactions in methanol containing HCl, a key difference lies in the hydrolysis step. Unlike some 3-chloro-6-substituted pyridazines, this compound does not hydrolyze to the corresponding 6-hydroxy compound during the photolysis reaction []. This difference influences the final product distribution. Specifically, this compound yields methyl 3-benzoylpropanoate and several other pyridazine derivatives, whereas the 3-hydroxy counterpart yields methyl 3-benzoylpropanoate and methyl 2-methyl-3-benzoylpropanoate [].

Q3: What synthetic routes are available for producing 4-aroyl-6-phenylpyridazin-3(2H)-ones, and how can these be further modified?

A3: A novel synthesis method for 4-aroyl-6-phenylpyridazin-3(2H)-ones involves oxidizing the corresponding 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid []. These synthesized compounds can then be further derivatized. For instance, they react readily with hydrazine hydrate and hydroxylamine hydrochloride, leading to the formation of the corresponding hydrazones and oxime derivatives []. Furthermore, reacting them with dimethyl sulphate yields 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones, while reacting them with phosphorus oxychloride produces 4-aroyl-3-chloro-6-phenylpyridazines [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.